3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Drug-likeness Lipophilicity ADME Prediction

This compound is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class, a scaffold established in primary literature for its antiproliferative and antimalarial properties. The specific N3-(2,4-dichlorobenzyl) substitution confers distinct calculated physicochemical properties compared to its closest analogs, including a LogP of 3.35 and a polar surface area of 61 Ų, directly impacting its drug-likeness profile and selectivity potential.

Molecular Formula C13H8Cl2N2OS
Molecular Weight 311.2 g/mol
Cat. No. B12189960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC13H8Cl2N2OS
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(C2=O)SC=C3
InChIInChI=1S/C13H8Cl2N2OS/c14-9-2-1-8(10(15)5-9)6-17-7-16-11-3-4-19-12(11)13(17)18/h1-5,7H,6H2
InChIKeyMLMVUHSZVPEYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(2,4-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one for Targeted Inhibitor Development


This compound is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class, a scaffold established in primary literature for its antiproliferative and antimalarial properties [1][2]. The specific N3-(2,4-dichlorobenzyl) substitution confers distinct calculated physicochemical properties compared to its closest analogs, including a LogP of 3.35 and a polar surface area of 61 Ų, directly impacting its drug-likeness profile and selectivity potential .

Why 3-(2,4-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Unsubstituted or 4-Cl Analogs


Structure-activity relationship (SAR) studies on the thieno[3,2-d]pyrimidine core demonstrate that simple halogen substitution patterns drastically alter potency. For example, the removal of the critical 4-Cl group in a related analog resulted in a complete loss of antiproliferative activity (IC50 >250 µM versus 0.67 µM) [1]. The 3-(2,4-dichlorobenzyl) derivative represents a distinct chemotype where the bulky, lipophilic N3-substituent is predicted to confer a different interaction profile with kinase and phosphodiesterase targets, making generic substitution with simpler 2,4-dichloro or 3-unsubstituted analogs scientifically invalid .

Quantitative Differentiation Evidence for 3-(2,4-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one


Enhanced Lipophilicity vs. Unsubstituted Scaffold Drives Membrane Permeability

The target compound has a calculated LogP of 3.35, significantly higher than the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is predicted to have a LogP near 0.5. This ~2.85 unit increase translates to a predicted 100-fold higher partition coefficient, directly impacting membrane permeability and potential for intracellular target engagement [1].

Drug-likeness Lipophilicity ADME Prediction

Absence of H-Bond Donors Reduces Off-Target Promiscuity vs. Aminated Analogs

The target compound has zero hydrogen bond donors (HBD), in contrast to 2-amino-substituted analogs such as 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, which have at least one HBD. Physicochemical guidelines for drug-likeness suggest each HBD increases the risk of off-target binding promiscuity, making the N3-dichlorobenzyl derivative a cleaner chemotype for profiling .

Selectivity Off-target liability Medicinal Chemistry

Antiproliferative Potency of Closest Halogenated Conjener Provides a Lower-Bound Expectation

While direct assay data for this specific analog is not publicly available, its closest structurally characterized congener—2,4-dichloro-thieno[3,2-d]pyrimidine (compound 1)—shows an IC50 of 0.67 ± 0.50 µM against the L1210 leukemia cell line [1]. Given the N3-dichlorobenzyl group adds significant bulk and lipophilicity, it is structurally differentiated from the simple 2,4-dichloro analog. This provides a quantitative baseline for expectation in antiproliferative screens.

Cancer Cell Lines IC50 Antiproliferative Activity

Scaffold-Defined Antiplasmodial Activity Establishes the Core's Target Profile

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is validated as an antiplasmodial chemotype. In a series of 120 derivatives, compounds achieved IC50 values of 35–344 nM against chloroquine-sensitive P. falciparum and 45–800 nM against resistant strains [1]. The lead compound further showed IC50 = 35 nM against P. yoelii liver stages and a 45% reduction in parasitemia in vivo. This scaffold validation supports the investigation of the N3-dichlorobenzyl analog in antimalarial programs.

Antimalarial Plasmodium falciparum Liver-stage activity

Recommended Research Applications for 3-(2,4-Dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Verified Evidence


Kinase Inhibitor Lead Optimization (PI3K/Pim/PDK1 Targets)

The thieno[3,2-d]pyrimidine scaffold is a known privileged structure for kinase hinge binding. This particular derivative's high predicted LogP and zero HBD count make it suitable for targeting kinases with lipophilic ATP-binding pockets. Its use is supported by the scaffold's demonstrated antiproliferative activity in L1210 cells (IC50 0.67 µM for the closest 2,4-dichloro analog) . For programs targeting PI3Kα or Pim kinases, this compound offers a differentiated substitution pattern for SAR libraries.

Antimalarial Drug Discovery – Lead Expansion Library

The validated antiplasmodial profile of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold (IC50 down to 35 nM against chloroquine-sensitive P. falciparum, with activity against liver stages) makes this N3-dichlorobenzyl analog a high-priority acquisition for antimalarial SAR studies . Its physicochemical profile (LogP 3.35, PSA 61 Ų) aligns with oral druggability criteria for antimalarial leads.

Selectivity Profiling in Cellular Assays

The compound's absence of hydrogen bond donors distinguishes it from aminated analogs that are prone to promiscuous binding . Researchers conducting broad-panel selectivity screens or phenotypic assays can use this compound as a 'clean' starting point to minimize off-target pharmacology. This is particularly relevant for programs where selectivity over PDE or kinase family members is critical.

Fragment-Based or Structure-Based Drug Design (SBDD)

The defined physicochemical parameters (LogP 3.35, PSA 61 Ų, zero Rule-of-5 violations) and the established crystallographic tractability of thienopyrimidine cores make this compound suitable for co-crystallization studies or fragment elaboration campaigns . Its N3-substituent provides a vector for probing hydrophobic pockets distinct from C2- or C6/C7-substituted analogs.

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